molecular formula C17H13BrFNO B14576600 1-[(4-Bromophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one CAS No. 61297-93-6

1-[(4-Bromophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one

Cat. No.: B14576600
CAS No.: 61297-93-6
M. Wt: 346.2 g/mol
InChI Key: SHNYORSENRFKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one is an organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromophenyl group, a fluorine atom, and a methyl group attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated quinoline derivatives.

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one
  • 1-[(4-Methylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one
  • 1-[(4-Nitrophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one

Uniqueness

1-[(4-Bromophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where the bromine atom plays a crucial role.

Properties

CAS No.

61297-93-6

Molecular Formula

C17H13BrFNO

Molecular Weight

346.2 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-6-fluoro-4-methylquinolin-2-one

InChI

InChI=1S/C17H13BrFNO/c1-11-8-17(21)20(10-12-2-4-13(18)5-3-12)16-7-6-14(19)9-15(11)16/h2-9H,10H2,1H3

InChI Key

SHNYORSENRFKAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=C1C=C(C=C2)F)CC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.